![molecular formula C17H20N2O3S B2972133 4-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1950977-07-7](/img/structure/B2972133.png)
4-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
“4-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a chemical compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through various strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “this compound” is not detailed in the available resources.Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Mechanism of Action
Target of Action
It contains a pyrrolidine ring, which is a common feature in many biologically active compounds .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Compounds with a pyrrolidine ring often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrrolidine derivatives have been found to interact with a variety of biological targets, potentially affecting multiple pathways .
Pharmacokinetics
The presence of the pyrrolidine ring and the sulfonyl group could influence its pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives have been found to have a variety of biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The sulfonyl group in the compound could potentially interact with environmental factors to influence its stability and efficacy .
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine in lab experiments is its potent inhibition of this compound activity. This allows for the precise control of cellular processes that are regulated by this compound. However, one of the limitations of using this compound is its potential toxicity. The inhibition of this compound activity can lead to the activation of the apoptotic pathway, which can be toxic to normal cells. Therefore, careful consideration must be given to the dosage and duration of exposure to this compound in lab experiments.
Future Directions
There are several future directions for the research on 4-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine. One of the most promising directions is the development of this compound as a cancer therapeutic agent. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Additionally, the potential use of this compound in other diseases, such as diabetes and cardiovascular diseases, should be explored. Finally, the development of more potent and selective inhibitors of this compound activity should be pursued to improve the therapeutic potential of this class of compounds.
Synthesis Methods
The synthesis of 4-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves several steps. The first step involves the reaction of 3,4-Dimethylbenzenesulfonyl chloride with pyrrolidine to form 1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidine. The second step involves the reaction of 1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidine with 4-hydroxy-2-methylpyridine to form this compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
4-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has been extensively studied for its potential use in various research applications. One of the most promising applications of this compound is in cancer research. This compound is known to be overexpressed in several types of cancer, and the inhibition of this enzyme has been shown to induce apoptosis (programmed cell death) in cancer cells. Therefore, this compound has the potential to be developed as a cancer therapeutic agent.
properties
IUPAC Name |
4-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-3-4-17(11-14(13)2)23(20,21)19-10-7-16(12-19)22-15-5-8-18-9-6-15/h3-6,8-9,11,16H,7,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTMTZDSFATRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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